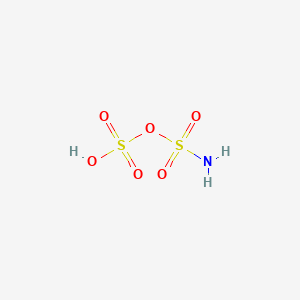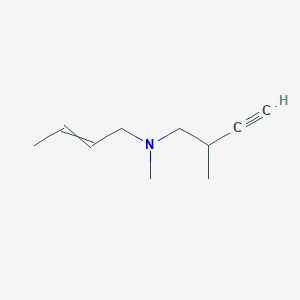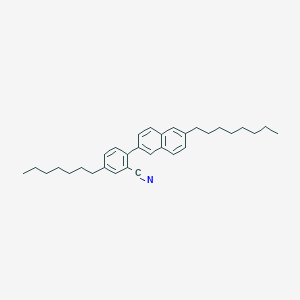
5-Heptyl-2-(6-octylnaphthalen-2-YL)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Heptyl-2-(6-octylnaphthalen-2-YL)benzonitrile: is a chemical compound with a complex structure, characterized by a heptyl group attached to a benzonitrile moiety, which is further substituted with an octylnaphthyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-2-(6-octylnaphthalen-2-YL)benzonitrile typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where a heptyl group is introduced to a benzonitrile ring. This is followed by the introduction of the octylnaphthyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Heptyl-2-(6-octylnaphthalen-2-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can introduce additional functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts alkylation.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
5-Heptyl-2-(6-octylnaphthalen-2-YL)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 5-Heptyl-2-(6-octylnaphthalen-2-YL)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
5-Heptyl-2-(6-octylnaphthalen-2-YL)benzonitrile: can be compared with other benzonitrile derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties. This makes it particularly valuable for specialized applications in research and industry .
Propiedades
Número CAS |
188774-50-7 |
|---|---|
Fórmula molecular |
C32H41N |
Peso molecular |
439.7 g/mol |
Nombre IUPAC |
5-heptyl-2-(6-octylnaphthalen-2-yl)benzonitrile |
InChI |
InChI=1S/C32H41N/c1-3-5-7-9-11-13-14-26-16-18-29-24-30(20-19-28(29)22-26)32-21-17-27(23-31(32)25-33)15-12-10-8-6-4-2/h16-24H,3-15H2,1-2H3 |
Clave InChI |
KUIMBVRNRJAEPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=C(C=C3)CCCCCCC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


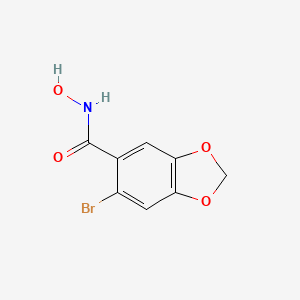
![2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]-](/img/structure/B12556559.png)
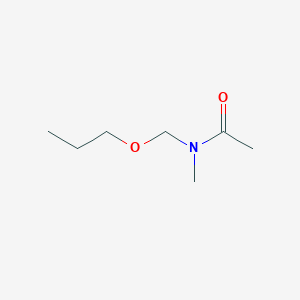

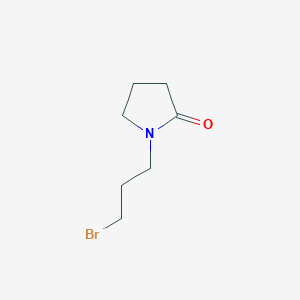
![[Benzene-1,3,5-triyltris(carbonylbenzene-5,1,3-triyl)]hexakis(phenylmethanone)](/img/structure/B12556580.png)
![Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]-](/img/structure/B12556596.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole](/img/structure/B12556600.png)
![Acetonitrile, [(diphenylmethyl)amino]-](/img/structure/B12556605.png)

![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)
